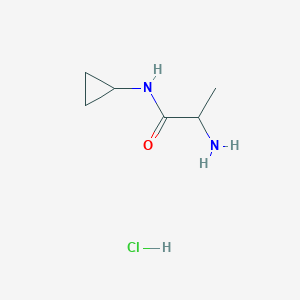
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
The compound interacts with its target, DAO, by inhibiting its activity . This inhibition protects DAO cells from oxidative stress induced by D-Serine , a neurotransmitter involved in several functions of the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the D-amino acid metabolic pathway . By inhibiting DAO, the compound prevents the oxidation of D-amino acids, thereby affecting the balance of these molecules in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of DAO cells from oxidative stress induced by D-Serine . This can have significant implications for neurological health, given the role of D-Serine in the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylate methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogen atmosphere . The reaction conditions usually involve refluxing the starting material in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles, such as 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid .
Uniqueness
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSUKIUHZDWQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)

![N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2718111.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2718112.png)






![N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B2718126.png)

